molecular formula C14H19NO3 B1179653 Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester CAS No. 138371-45-6

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester

Cat. No. B1179653
CAS RN: 138371-45-6
M. Wt: 249.3 g/mol
InChI Key:
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Description

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester (Methylcarbamate) is a synthetic organic compound that has a wide range of applications in chemistry, biochemistry, and pharmacology. It is a colorless, crystalline solid that is soluble in water and various organic solvents. Methylcarbamate is a versatile compound that can be used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. In addition, methylcarbamate has been used as a reagent in the synthesis of compounds with biological activity, including antimicrobial and anti-inflammatory agents.

Scientific Research Applications

Biodegradation and Environmental Fate

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester, similar to other ether oxygenates like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), has been studied for its environmental fate and biodegradability. These compounds are used as gasoline oxygenates to enhance fuel performance and reduce emissions. Research has focused on the biodegradation pathways and the microorganisms capable of degrading these substances in soil and groundwater environments. ETBE and MTBE biodegradation involves aerobic processes through initial hydroxylation, forming intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), with identified genes facilitating their transformation. However, the anaerobic biodegradation potential remains less understood, highlighting the need for further study to improve bioremediation strategies for ether oxygenate-contaminated sites (Thornton et al., 2020) (Schmidt et al., 2004).

Toxicological Review

The toxicological profiles of similar substances, such as ethyl tertiary-butyl ether (ETBE), provide insight into the potential health effects of related carbamic acid esters. ETBE, used as a fuel additive, exhibits low acute toxicity and is not considered irritant or sensitizing at normal exposure levels. Its primary metabolites, tertiary-butyl alcohol (TBA) and acetaldehyde, are rapidly metabolized and excreted, with no significant accumulation in the body. Chronic toxicity studies have shown that ETBE has a relatively high no-observed-adverse-effect level (NOAEL), indicating its low risk profile under typical exposure conditions. However, specific effects on the kidney and liver have been observed in animal studies, necessitating further research to understand the implications for human health and safety (Mcgregor, 2007).

Chemical Communication and Behavior Modulation in Insects

Research into the chemical communication mechanisms within insect populations, such as honeybees, reveals the complex roles of naturally occurring carbamic acid esters and similar compounds in modulating behavior and social organization. Pheromones, including various esters, play critical roles in attracting worker bees, inhibiting ovary development, and coordinating defensive behaviors. Understanding these chemical signaling pathways offers insights into the development of environmentally friendly pest management strategies and the conservation of beneficial insect species (Trhlin & Rajchard, 2018).

properties

IUPAC Name

tert-butyl N-methyl-N-phenacylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15(4)10-12(16)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKSNAFHIMNMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188759
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-(2-oxo-2-phenyl-ethyl)-carbamic acid tert-butyl ester

CAS RN

77184-10-2
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77184-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-methyl-N-(2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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